molecular formula C7H11NO2 B13191094 3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile

3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13191094
M. Wt: 141.17 g/mol
InChI Key: AKRJURUJUZTUIN-UHFFFAOYSA-N
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Description

3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a methoxyethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide with a nitrile in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen functionalities.

    Reduction: Amines and related compounds.

    Substitution: Various substituted oxirane compounds depending on the nucleophile used.

Scientific Research Applications

3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can also participate in interactions with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxirane-2-carbonitrile: Lacks the methoxyethyl group, resulting in different reactivity and applications.

    1-Methoxyethyl-3-methyloxirane:

Uniqueness

3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the nitrile group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(1-methoxyethyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C7H11NO2/c1-5(9-3)7(2)6(4-8)10-7/h5-6H,1-3H3

InChI Key

AKRJURUJUZTUIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C(O1)C#N)C)OC

Origin of Product

United States

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